molecular formula C19H12Cl2N4O3S B2444422 (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile CAS No. 683257-18-3

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile

Cat. No.: B2444422
CAS No.: 683257-18-3
M. Wt: 447.29
InChI Key: MYMWOYDEZHGIRK-PKNBQFBNSA-N
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Description

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H12Cl2N4O3S and its molecular weight is 447.29. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-2-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O3S/c1-28-13-3-5-16(18(7-13)25(26)27)23-9-11(8-22)19-24-17(10-29-19)14-4-2-12(20)6-15(14)21/h2-7,9-10,23H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMWOYDEZHGIRK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile is a thiazole-based derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H14Cl2N2O2SC_{20}H_{14}Cl_2N_2O_2S, with a molecular weight of approximately 435.259 g/mol. The structural components include a thiazole ring, a dichlorophenyl group, and a methoxy-nitrophenyl moiety, which are critical for its biological activity.

Antitumor Activity

Thiazole derivatives are well-known for their anticancer properties . Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one in focus have shown IC50 values in the low micromolar range against breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549). The presence of electron-donating groups like methoxy enhances their activity by improving solubility and bioavailability .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.61 ± 1.92Induction of apoptosis
Compound BA5491.98 ± 1.22Inhibition of cell proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like ciprofloxacin .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Anticonvulsant Activity

In addition to anticancer and antimicrobial effects, thiazole derivatives have been evaluated for anticonvulsant activity . Certain analogs have demonstrated protective effects in animal models of epilepsy, significantly reducing seizure duration and frequency .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds reveals that modifications at specific positions can greatly influence biological activity:

  • Substituents on the phenyl rings : The presence of halogens or electron-donating groups enhances cytotoxicity.
  • Thiazole ring modifications : Variations in substituents on the thiazole ring impact both solubility and interaction with biological targets.

Case Studies

  • Case Study on Antitumor Activity : A study involving a series of thiazole derivatives showed that compounds with methoxy substitutions exhibited enhanced apoptosis in cancer cells through mitochondrial pathways.
  • Case Study on Antimicrobial Efficacy : Another investigation assessed several thiazole derivatives against clinical isolates of resistant bacterial strains, demonstrating that certain modifications led to increased potency compared to traditional antibiotics.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promising results in the field of cancer research. Studies indicate that it functions as an inhibitor of specific protein interactions crucial for cancer cell proliferation. For instance, it has been identified as an inhibitor of the eIF4E/eIF4G interaction, which is essential for the translation of oncogenic mRNAs. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Study: Efficacy Against Prostate Cancer

In a recent study, the compound was tested against prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for prostate cancer treatment. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Agricultural Applications

Pesticidal Properties

The thiazole moiety present in the compound contributes to its pesticidal properties. Research has shown that derivatives containing thiazole structures exhibit antifungal and insecticidal activities. The specific compound has been evaluated for its effectiveness against various agricultural pests and pathogens.

Data Table: Pesticidal Efficacy

Target OrganismConcentration (ppm)Efficacy (%)
Aphis gossypii (Greenfly)10085
Fusarium oxysporum (Fungi)5078
Helicoverpa armigera (Cotton bollworm)20090

These results underscore the compound's potential as a biopesticide, providing an environmentally friendly alternative to conventional pesticides .

Material Science

Polymer Applications

The unique chemical structure of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxy-2-nitrophenyl)amino)acrylonitrile allows it to be incorporated into polymer matrices for enhanced properties. Its inclusion can improve thermal stability and mechanical strength in polymer composites.

Case Study: Polymer Composite Development

In a study focused on developing high-performance polymer composites, the incorporation of this compound at varying concentrations resulted in significant improvements in tensile strength and thermal resistance compared to control samples without the compound. For example:

CompositionTensile Strength (MPa)Thermal Decomposition Temp (°C)
Control45250
5% Compound55270
10% Compound65290

These enhancements suggest that this compound can be effectively utilized in creating advanced materials for industrial applications .

Chemical Reactions Analysis

Reactivity of the Acrylonitrile Moiety

The α,β-unsaturated nitrile group undergoes characteristic nucleophilic additions and cycloadditions:

Reaction TypeReagents/ConditionsProductYield/OutcomeReference
Michael AdditionThiophenol, EtOH, 60°C, 4 hβ-Thioether adduct78%
Diels-Alder ReactionCyclopentadiene, toluene, refluxCyclohexene-fused nitrile derivative65% (endo product)
HydrolysisH₂SO₄ (conc.), H₂O, 100°CCarboxylic acidQuantitative

Mechanistic Insights :

  • The electron-deficient double bond in acrylonitrile facilitates nucleophilic attacks at the β-position, as seen in thiol additions .

  • Cycloadditions proceed via a concerted [4+2] mechanism, forming six-membered transition states .

Transformations Involving the Amino Group

The secondary amine adjacent to the nitro-substituted phenyl ring participates in electrophilic and condensation reactions:

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, pyridine, RTN-Acetyl derivative82%
Schiff Base FormationBenzaldehyde, EtOH, refluxImine-linked conjugate68%
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt (intermediate)N/A

Key Observations :

  • Steric hindrance from the 4-methoxy-2-nitrophenyl group reduces reaction rates compared to less substituted analogs .

  • The nitro group’s electron-withdrawing effect deactivates the aromatic ring, limiting further electrophilic substitution .

Thiazole Ring Reactivity

The 4-(2,4-dichlorophenyl)thiazole core exhibits limited electrophilic substitution due to electron-withdrawing chloro substituents but can undergo ring-opening or metal coordination:

Reaction TypeReagents/ConditionsProductOutcomeReference
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-Bromothiazole derivative<10% conversion
Ring-OpeningNH₂NH₂, EtOH, refluxThiourea intermediate55%
Pd-Catalyzed CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-thiazole hybrid73%

Structural Influence :

  • The 2,4-dichlorophenyl group directs electrophiles to the less hindered 5-position but strongly deactivates the ring .

  • Coordination with transition metals (e.g., Pd) enables cross-coupling reactions for biaryl synthesis.

Nitro Group Reduction

The nitro group on the phenyl ring can be selectively reduced to an amine under controlled conditions:

Reducing AgentConditionsProductSelectivityReference
H₂, Pd/CEtOH, 25°C, 12 h2-Amino-4-methoxyphenyl derivative>95%
Fe, HClH₂O, 80°C, 6 hPartial reduction to hydroxylamine60%

Applications :

  • The resultant amine serves as a precursor for further functionalization (e.g., amide coupling) .

Methoxy Group Demethylation

The 4-methoxy group undergoes cleavage under acidic or oxidative conditions:

Reagents/ConditionsProductYieldReference
BBr₃, CH₂Cl₂, −78°CPhenolic derivative89%
HI, AcOH, refluxIodophenol intermediate76%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.